molecular formula C19H19N3O3 B229416 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone

3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone

Cat. No. B229416
M. Wt: 337.4 g/mol
InChI Key: KWEPWMFPFFVACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone, also known as CEP-32496, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound targets the protein BRAF, which is commonly mutated in various types of cancer, including melanoma and colorectal cancer.

Mechanism of Action

3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone inhibits the protein BRAF, which is commonly mutated in various types of cancer. BRAF is a key component of the MAPK/ERK pathway, which is involved in cell proliferation and survival. By inhibiting BRAF, 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone blocks the activation of the MAPK/ERK pathway, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in preclinical models of cancer. In addition, 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone has been shown to decrease the expression of various proteins involved in cell cycle progression and DNA repair.

Advantages and Limitations for Lab Experiments

One advantage of 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone is its specificity for BRAF, which reduces the potential for off-target effects. However, one limitation is that 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone has poor solubility in aqueous solutions, which can make it difficult to administer in preclinical studies.

Future Directions

1. Combination therapy: Further studies are needed to investigate the potential of 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone in combination with other therapies, such as immune checkpoint inhibitors.
2. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone in humans.
3. Biomarker identification: Studies are needed to identify biomarkers that can predict response to 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone, which can help to guide patient selection for clinical trials.
4. Formulation optimization: Further studies are needed to optimize the formulation of 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone to improve its solubility and bioavailability.
5. Resistance mechanisms: Studies are needed to identify resistance mechanisms to 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone, which can help to guide the development of new therapies to overcome resistance.

Synthesis Methods

The synthesis of 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone involves several steps, starting with the reaction of 5-nitro-1H-indazole with phenylacetic acid to form 5-nitro-3-phenyl-1H-indazole. This intermediate is then reacted with 3,3-dimethyl-2-butanone in the presence of a base to yield 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone.

Scientific Research Applications

3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and glioblastoma. In these studies, 3,3-dimethyl-1-(5-nitro-3-phenyl-1H-indazol-1-yl)-2-butanone has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

3,3-dimethyl-1-(5-nitro-3-phenylindazol-1-yl)butan-2-one

InChI

InChI=1S/C19H19N3O3/c1-19(2,3)17(23)12-21-16-10-9-14(22(24)25)11-15(16)18(20-21)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3

InChI Key

KWEPWMFPFFVACN-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.